CPT-11 carboxylate form

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

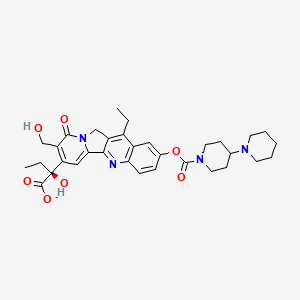

CPT-11 carboxylate form is a member of quinolines.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

The pharmacokinetic properties of CPT-11 and its metabolites have been extensively studied to understand their behavior in biological systems. A significant aspect of this research involves the simultaneous determination of both the lactone and carboxylate forms in biological fluids.

Key Findings:

- A sensitive high-performance liquid chromatography (HPLC) method was developed to measure CPT-11 and its metabolites in rat plasma. This method allowed for quantifying the carboxylate form alongside other relevant compounds like SN-38, which is the active metabolite of CPT-11. The study revealed that coadministration with thalidomide increased the area under the curve (AUC) for both CPT-11 lactone and carboxylate forms, indicating altered pharmacokinetics due to drug interactions .

- Another study focused on human plasma and saliva, demonstrating a robust HPLC method for quantifying CPT-11 and its metabolites. This method provided insights into the pharmacokinetic parameters essential for optimizing dosing regimens in patients undergoing chemotherapy .

Drug Formulation Innovations

The formulation of CPT-11 has evolved significantly to enhance its therapeutic efficacy while minimizing side effects. The carboxylate form plays a crucial role in these innovations.

Nanoliposomal Formulations:

- Researchers developed a nanoliposomal version of CPT-11 that protects against hydrolysis to the inactive carboxylate form during circulation. This formulation showed improved efficacy in xenograft models of breast and colon cancer compared to free CPT-11, indicating that encapsulation can enhance the drug's therapeutic potential while reducing toxicity .

Therapeutic Efficacy and Case Studies

The therapeutic applications of CPT-11, particularly in its carboxylate form, have been documented through various case studies.

Clinical Applications:

- A notable case involved a patient with liver metastatic colon carcinoma treated with CPT-11. The study analyzed bile and urine samples to identify metabolites using liquid chromatography-mass spectrometry (LC-MS). It was found that multiple metabolites, including SN-38 and its glucuronide forms, were present, providing insights into the metabolic pathways involved in CPT-11 therapy .

Mechanistic Insights:

- Research has shown that the conversion of CPT-11 to SN-38 is mediated by carboxylesterases, which are enzymes that play a critical role in activating this prodrug. Understanding these metabolic pathways helps in predicting patient responses to therapy and tailoring treatment strategies accordingly .

Analyse Chemischer Reaktionen

Conversion of CPT-11 to SN-38

-

CPT-11 undergoes hydrolysis via carboxylesterases to become SN-38 .

-

The lactone form of CPT-11 converts to the carboxylate form in vivo rapidly, with a half-life of 9.5 minutes .

-

The in vitro conversion rate of CPT-11 to SN-38 is greater when CPT-11 is in the lactone form compared to the carboxylate form .

Impact of pH on Lactone-Carboxylate Forms

-

The equilibrium between the lactone and carboxylate forms of CPT-11 and SN-38 depends on pH .

-

At a pH higher than 5.50, the conversion of the lactone form to the carboxylate form occurs .

Inhibition of Acetylcholinesterases (AChE) by CPT-11

-

CPT-11 can inhibit AChE, potentially contributing to cholinergic toxicity in some patients .

-

The lactone form of CPT-11 is approximately 10 times more potent as an inhibitor than the carboxylate form .

-

CPT-11 interacts with AChE, effectively dissociating propidium from electric eel AChE .

Metabolic Pathways and Pharmacokinetics

-

The conversion from lactone to carboxylate form is rapid, with a half-life of 9.5 minutes . The ratio of lactone to total CPT-11 area under the curve (AUC) remains relatively constant .

-

Biliary excretion is a route of elimination for irinotecan and its metabolites .

Influence of Other Drugs

Data on CPT-11 Conversion

K'm and Vmax Values for CPT-11 to SN-38 Conversion

| Parameter | CPT-11 Lactone Form | CPT-11 Carboxylate Form |

|---|---|---|

| K'm (μM) | 23.3 ± 5.3 | 48.9 ± 5.5 |

| Vmax | 1.43 ± 0.15 | 1.09 ± 0.06 |

K'm is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. Vmax is the maximum reaction rate when the enzyme is saturated with the substrate.

Bioactivity

Only the closed lactone forms of CPT-11 and SN-38 exhibit antitumor activity .

Eigenschaften

Molekularformel |

C33H39N4O7- |

|---|---|

Molekulargewicht |

603.7 g/mol |

IUPAC-Name |

(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |

InChI |

InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/p-1/t33-/m0/s1 |

InChI-Schlüssel |

DCYPPLWVDXGNOW-XIFFEERXSA-M |

SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |

Isomerische SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |

Kanonische SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.